molecular formula C15H8Cl2F3N5O B3035470 2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide CAS No. 321434-03-1

2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide

Cat. No. B3035470
CAS RN: 321434-03-1
M. Wt: 402.2 g/mol
InChI Key: JOQXWFGTIOYDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide” is a complex organic molecule that contains several functional groups including a pyridine ring, a triazole ring, and a trifluoromethyl group. These groups are often found in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and triazole rings, the introduction of the chloro and trifluoromethyl groups, and the formation of the amide bond. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzene ring. The presence of the electronegative fluorine atoms in the trifluoromethyl group could influence the electronic distribution in the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The pyridine and triazole rings could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Agrochemicals

2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide: and its derivatives play a crucial role in crop protection. Specifically, the trifluoromethylpyridine (TFMP) moiety has been harnessed for safeguarding crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics .

Pharmaceutical Industry

Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are currently undergoing clinical trials. The fluorine atom’s influence, coupled with the pyridine scaffold, contributes to their pharmacological effects. Expect further discoveries as researchers explore novel applications for TFMP .

Veterinary Medicine

Beyond human health, TFMP derivatives also impact veterinary medicine. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds demonstrate potential therapeutic benefits, and ongoing research aims to uncover more applications in animal health .

Vapor-Phase Reactions

The unique chemical properties of TFMP make it an intriguing candidate for vapor-phase reactions. Researchers investigate its behavior under specific conditions, exploring its reactivity and potential applications in synthetic chemistry .

Intermediate Synthesis

2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop synthesis, can be obtained efficiently via a simple one-step reaction. This synthetic pathway contributes to the production of agrochemicals and pharmaceuticals .

Other Fields

While the above applications are well-established, it’s worth noting that TFMP’s versatility may lead to discoveries in other scientific domains. Researchers continue to explore its potential in areas such as materials science, catalysis, and drug discovery .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, many organic compounds are flammable and should be handled with care. Additionally, compounds containing chloro and trifluoromethyl groups could potentially be harmful if ingested or inhaled .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a pharmaceutical, future research might focus on optimizing its properties for better efficacy or safety. Alternatively, if it were an agrochemical, research might focus on its environmental impact or its effectiveness against specific pests .

properties

IUPAC Name

2-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3N5O/c16-10-4-2-1-3-9(10)13(26)23-14-22-7-25(24-14)12-11(17)5-8(6-21-12)15(18,19)20/h1-7H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQXWFGTIOYDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124513
Record name 2-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide

CAS RN

321434-03-1
Record name 2-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321434-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.